molecular formula C10H19Cl2N3S B15143987 Pramipexole-d7 (dihydrochloride)

Pramipexole-d7 (dihydrochloride)

Cat. No.: B15143987
M. Wt: 291.29 g/mol
InChI Key: QMNWXHSYPXQFSK-KVDKKASKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Importance of Deuterium (B1214612) Incorporation in Pharmacological and Analytical Investigations

The incorporation of deuterium into pharmaceutical compounds holds significant strategic importance for several reasons:

Altered Metabolic Profiles: By slowing down metabolism, deuteration can lead to a longer drug half-life, potentially allowing for less frequent dosing and a more stable concentration of the drug in the bloodstream. researchgate.netuniupo.it This can enhance the therapeutic efficacy and tolerability of a drug. researchgate.net

Improved Pharmacokinetics: Deuteration can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Researchers can use deuterated compounds to study these processes in detail.

Internal Standards for Bioanalysis: Deuterated compounds are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). musechem.comnih.gov Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be easily distinguished by a mass spectrometer. This allows for precise and accurate quantification of the non-deuterated drug in complex biological matrices like plasma or urine. nih.gov

Mechanistic Studies: The use of stable isotopes helps researchers to trace the metabolic pathways of a drug and identify its metabolites. nih.gov This information is crucial for understanding a drug's mechanism of action and potential for drug-drug interactions.

The U.S. Food and Drug Administration (FDA) has recognized the potential of this strategy, approving the first deuterated drug, deutetrabenazine, in 2017. tandfonline.comuniupo.it

Overview of Pramipexole-d7 (dihydrochloride) as a Designated Research Standard

Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist that is effective in treating Parkinson's disease and restless legs syndrome. patsnap.comnih.gov It works by stimulating dopamine receptors in the brain, particularly the D2, D3, and D4 subtypes. medchemexpress.commedchemexpress.com Pramipexole-d7 (dihydrochloride) is the deuterated analog of Pramipexole dihydrochloride (B599025), where seven hydrogen atoms have been replaced by deuterium. medchemexpress.com

Pramipexole-d7 (dihydrochloride) serves as an essential research standard, primarily used as an internal standard for the quantitative analysis of pramipexole in various biological samples during preclinical and clinical studies. medchemexpress.com Its use ensures the accuracy and reliability of pharmacokinetic and metabolic studies of pramipexole.

Below is a table summarizing the key properties of Pramipexole and its deuterated form:

PropertyPramipexolePramipexole-d7 (dihydrochloride)
Chemical Name (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine(S)-N6-(propyl-d7)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride
Primary Use Treatment of Parkinson's disease and restless legs syndrome nih.govResearch standard, internal standard for analytical testing medchemexpress.com
Key Feature Dopamine D2, D3, and D4 receptor agonist medchemexpress.comStable isotope labeled version of Pramipexole

Properties

Molecular Formula

C10H19Cl2N3S

Molecular Weight

291.29 g/mol

IUPAC Name

(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2,5D2;;

InChI Key

QMNWXHSYPXQFSK-KVDKKASKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Origin of Product

United States

Synthetic Pathways and Isotopic Characterization of Pramipexole D7 Dihydrochloride

Methodological Approaches for Stereoselective Deuterium (B1214612) Labeling in Pramipexole (B1678040) Scaffolds

The introduction of deuterium into the pramipexole molecule requires precise control to ensure labeling occurs at specific positions without altering the compound's core structure and stereochemistry. The (S)-enantiomer of pramipexole is the pharmacologically active form, making stereoselective synthesis methods essential. mdpi.comnih.gov

One common strategy for introducing deuterium involves the use of deuterated reagents at specific steps in the synthesis. For Pramipexole-d7, the deuterium atoms are located on the N-propyl group. lgcstandards.com This suggests that a deuterated propylating agent is used during the synthesis. A general synthetic approach to pramipexole involves the alkylation of a protected (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate. researchgate.net By employing a deuterated n-propyl bromide or a similar deuterated propylating agent in this step, the deuterium atoms can be selectively introduced onto the propyl side chain.

Ruthenium-catalyzed C-H bond activation has also been explored as a method for regio-, chemo-, and stereoselective deuterium labeling of organic molecules, including those with hydroxyl groups. rsc.org While not specifically detailed for pramipexole in the provided results, this technique offers a potential pathway for direct deuteration under specific catalytic conditions, using D2O as the deuterium source. rsc.org

Chemoenzymatic methods have been developed for the synthesis of key chiral synthons of pramipexole, highlighting the importance of stereocontrol. mdpi.com These methods often utilize enzymes, such as Candida antarctica lipase (B570770) A, to achieve high enantiomeric excess. mdpi.com Such precise enzymatic transformations could potentially be combined with deuterated substrates to produce stereochemically pure deuterated intermediates.

Advanced Synthetic Strategies for the Production of Pramipexole-d7 (dihydrochloride)

The synthesis of Pramipexole-d7 (dihydrochloride) generally follows established routes for its non-deuterated counterpart, with the key modification being the introduction of a deuterated precursor. A scalable synthesis of pramipexole starts from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. researchgate.net This intermediate is then protected, typically with a nitrobenzenesulfonyl group, before monoalkylation. researchgate.net

To produce Pramipexole-d7, the monoalkylation step would utilize a deuterated n-propyl source. For instance, reacting the protected intermediate with n-propyl-d7 bromide in the presence of a base would install the deuterated side chain. Subsequent deprotection yields the pramipexole-d7 base, which is then converted to the dihydrochloride (B599025) salt. researchgate.net

Alternative synthetic routes for pramipexole have been reported, starting from materials like 1,4-cyclohexanedione (B43130) or aminocyclohexanol. google.com These multi-step syntheses involve key reactions such as bromination, cyclization, reduction, and resolution. google.com The introduction of the deuterated propyl group would likely occur during the reductive amination step, where a ketone intermediate is reacted with a deuterated propylamine, or through the alkylation of a primary amine with a deuterated propyl halide.

A chemoenzymatic approach has also been developed to produce the key chiral alcohol intermediate, (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.com This synthon can then be converted to (S)-pramipexole. To synthesize Pramipexole-d7 via this route, the subsequent steps to introduce the propylamino group would need to employ deuterated reagents.

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Positional Verification of Deuterium in Pramipexole-d7 (dihydrochloride)

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of deuterated compounds. nih.gov It allows for the determination of the exact mass of the molecule, which can confirm the incorporation of the desired number of deuterium atoms. nih.gov For Pramipexole-d7, the molecular formula is C₁₀H₁₂D₇Cl₂N₃S, with a molecular weight of 291.29. medchemexpress.com

HRMS can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov By analyzing the isotopic cluster of the molecular ion peak, the isotopic purity can be calculated based on the relative abundances of the different deuterated species (D0 to Dn). nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. researchgate.netnih.gov The fragmentation pattern of Pramipexole-d7 can be compared to that of unlabeled pramipexole to confirm the location of the deuterium atoms. For example, fragmentation of the N-propyl side chain would result in product ions with a mass shift corresponding to the number of deuterium atoms on that fragment. researchgate.net

Table 1: Key Mass Spectrometry Data for Pramipexole and its Deuterated Analog

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragment Ion (m/z)
PramipexoleC₁₀H₁₇N₃S211.1194153.0
Pramipexole-d7C₁₀H₁₀D₇N₃S218.1624Varies based on fragment

Note: The key fragment ion for Pramipexole corresponds to the loss of the propylamino group. The m/z of the corresponding fragment for Pramipexole-d7 would be higher, reflecting the presence of deuterium atoms.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Atom Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise location of atoms within a molecule. While ¹H NMR is commonly used, ²H (deuterium) NMR can be employed to directly observe the deuterium nuclei. nih.govnih.gov The chemical shifts in the ²H NMR spectrum would confirm that the deuterium atoms are situated on the n-propyl group.

Furthermore, comparing the ¹H NMR spectrum of Pramipexole-d7 with that of unlabeled pramipexole would show the absence of signals corresponding to the protons on the n-propyl group, providing further evidence of successful deuteration at that position.

Chromatographic Methods for Purity Assessment of Deuterated Pramipexole Analogs

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of Pramipexole-d7 (dihydrochloride).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used to determine the chemical purity of pramipexole and its related substances. researchgate.netresearchgate.netnih.govijpsonline.com A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). researchgate.netijpsonline.com The purity is determined by measuring the peak area of the main compound relative to any impurity peaks.

Chiral Liquid Chromatography is crucial for confirming the enantiomeric purity of the final product, ensuring that the (S)-enantiomer is the predominant form. nih.gov A chiral column, such as Chiralpak AD, is used with a specific mobile phase, often a mixture of n-hexane, ethanol, and a modifier like diethylamine, to separate the (S) and (R) enantiomers. nih.gov The method must be validated to accurately quantify the amount of the unwanted (R)-enantiomer. nih.gov

Table 2: Typical Chromatographic Conditions for Pramipexole Analysis

MethodColumnMobile Phase ExampleDetection
RP-HPLCC18 (150 mm x 4.6 mm, 5µm)Buffer and Acetonitrile (gradient)UV at 262 nm
Chiral LCChiralpak AD (250 mm x 4.6 mm, 10 µm)n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v)UV

Pramipexole D7 Dihydrochloride As an Internal Standard in Bioanalytical Science

Theoretical Framework of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample. nih.gov This isotopically labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612). Pramipexole-d7, for instance, has seven deuterium atoms replacing seven protium (B1232500) atoms, resulting in a predictable mass shift.

The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and matrix effects. clearsynth.comnih.gov Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis, and the use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate them. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing Pramipexole-d7 (dihydrochloride)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier analytical platform for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. nih.govau.dk The development and validation of LC-MS/MS methods using Pramipexole-d7 (dihydrochloride) as an internal standard involve several critical steps to ensure reliable performance.

Optimization of Chromatographic and Spectrometric Parameters for Pramipexole-d7 (dihydrochloride) Detection

The initial stage of method development focuses on optimizing the conditions for both the chromatographic separation and the mass spectrometric detection of pramipexole (B1678040) and Pramipexole-d7. nih.gov

Chromatographic Optimization: The goal is to achieve a symmetrical and well-resolved chromatographic peak for pramipexole, separating it from other components in the sample matrix. chromatographyonline.com This involves selecting an appropriate HPLC column, mobile phase composition (including pH and organic solvent ratio), flow rate, and column temperature. ijpsonline.comusp.br For instance, a C18 column with a mobile phase consisting of a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is often a starting point. ijpsonline.comnih.gov Gradient elution may be employed to improve peak shape and reduce run time. nih.gov

Spectrometric Optimization: In tandem mass spectrometry, the instrument is typically operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. nih.govamericanlaboratory.com This involves selecting a specific precursor ion for pramipexole (and Pramipexole-d7) and a characteristic product ion that is formed upon collision-induced dissociation. For pramipexole, a common MS/MS ion transition monitored is m/z 212.10 → 153.10. nih.govnih.gov The corresponding transition for Pramipexole-d7 would be shifted by the mass of the deuterium labels. The collision energy and other mass spectrometer parameters are optimized to maximize the signal intensity for these transitions, thereby enhancing the sensitivity of the method. americanlaboratory.com

Application of Pramipexole-d7 (dihydrochloride) for Quantitative Determination of Pramipexole and Metabolites in Biological Matrices

Once the LC-MS/MS method is optimized, it can be applied to quantify pramipexole and its potential metabolites in various biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govnih.gov The use of Pramipexole-d7 is critical in this context. It is added to the biological samples at a known concentration at the beginning of the sample preparation process. texilajournal.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction, all aimed at removing interfering substances from the matrix. nih.govnih.govtexilajournal.com

During the analysis, the peak area ratio of the analyte to the internal standard is calculated and used to construct a calibration curve from samples with known concentrations of pramipexole. This curve is then used to determine the concentration of pramipexole in the unknown biological samples. This approach has been successfully used to develop highly sensitive assays for pramipexole in human plasma, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net

Rigorous Validation of Bioanalytical Methods Incorporating Pramipexole-d7 (dihydrochloride) for Accuracy, Precision, and Selectivity

For a bioanalytical method to be considered reliable for regulatory submissions and clinical studies, it must undergo rigorous validation according to guidelines from bodies like the U.S. Food and Drug Administration (FDA). ajpsonline.comnih.gov The validation process assesses several key parameters:

Accuracy: This measures the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and expressing the result as a percentage of the nominal value. ajpsonline.com The mean value should generally be within ±15% of the theoretical value. ajpsonline.com

Precision: This describes the degree of agreement among a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (RSD). au.dkajpsonline.com The precision should not exceed 15% RSD. ajpsonline.com

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov It is demonstrated by showing that there are no significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. researchgate.net

Linearity and Range: This establishes the concentration range over which the method is accurate and precise. researchgate.net A calibration curve is generated, and its correlation coefficient (r) should typically be ≥0.99. nih.gov

Stability: This assesses the stability of the analyte in the biological matrix under various storage and handling conditions, such as freeze-thaw cycles and long-term storage. researchgate.net

The use of Pramipexole-d7 as an internal standard is instrumental in achieving the stringent requirements for accuracy and precision during method validation. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Pramipexole Analysis

Parameter Condition
Chromatography
Column C18 (e.g., 250 x 4.6 mm, 5 µm) ijpsonline.com
Mobile Phase Acetonitrile and Ammonium Acetate Buffer nih.gov
Flow Rate 1.0 mL/min ijpsonline.comnih.gov
Injection Volume 10 - 20 µL ijpsonline.com
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive nih.govnih.gov
MS/MS Transition (Pramipexole) m/z 212.10 → 153.10 nih.govnih.gov
MS/MS Transition (Pramipexole-d7) m/z 219.10 → 160.10 (example)

Methodological Significance of Deuterated Internal Standards in Preclinical Pharmacokinetic Study Design

In preclinical pharmacokinetic studies, which involve the administration of a drug to animal models to understand its absorption, distribution, metabolism, and excretion (ADME), the use of deuterated internal standards like Pramipexole-d7 is of paramount methodological significance. nih.govnih.gov

The primary advantage is the enhanced data quality and reliability. nih.gov Preclinical studies often involve analyzing a large number of samples, and the robustness of the analytical method is crucial. Deuterated internal standards compensate for variability that can arise from sample processing and instrumental analysis, leading to more accurate and precise pharmacokinetic parameters such as half-life, clearance, and volume of distribution. nih.govtexilajournal.com

Furthermore, the co-elution of the deuterated standard with the analyte helps to correct for matrix effects that can vary between individual animal samples. nih.govnih.gov This is particularly important in preclinical studies where different strains or species of animals may be used, potentially leading to different matrix compositions. By ensuring that the quantification is not skewed by these effects, researchers can have greater confidence in the pharmacokinetic data and its translation to human studies. nih.govnih.gov The use of a stable isotope-labeled internal standard like Pramipexole-d7 is therefore a critical component of modern, high-quality preclinical pharmacokinetic research. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Pramipexole
Pramipexole-d7 (dihydrochloride)
Acetonitrile
Methanol

Preclinical Pharmacological Applications of Pramipexole D7 Dihydrochloride

Investigating Dopaminergic Receptor Binding Dynamics Utilizing Deuterated Pramipexole (B1678040) Analogs

The therapeutic and pharmacological effects of pramipexole are rooted in its interaction with dopamine (B1211576) receptors. Utilizing deuterated analogs facilitates precise characterization of these interactions in preclinical models.

In Vitro Receptor Binding Assays for Dopamine D2, D3, and D4 Subtypes

Pramipexole exhibits a strong affinity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. nih.gov In vitro binding assays, often using radiolabeled or isotopically labeled ligands, are fundamental to quantifying this affinity. Studies with pramipexole have consistently shown a unique binding profile, characterized by a particularly high affinity for the D3 receptor subtype. nih.govnih.govnih.gov

In these assays, membrane preparations from cells engineered to express specific human dopamine receptor subtypes are incubated with the ligand. Competition studies, where a constant concentration of a radioligand is displaced by increasing concentrations of the unlabeled drug (like pramipexole), allow for the determination of the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. While many studies have used radiolabeled pramipexole (e.g., [3H]Pramipexole), the use of a stable isotope-labeled standard like Pramipexole-d7 is critical for mass spectrometry-based quantification, which can offer higher throughput and avoid the complications of radiochemical handling.

Research demonstrates that pramipexole binds with the highest affinity to D3 receptors, followed by D2 and D4 receptors. nih.govnih.gov This D3-preferential binding is a key feature that may contribute to its specific therapeutic effects. nih.gov

Table 1: Binding Affinity (Ki) of Pramipexole for Human Dopamine Receptor Subtypes

Receptor Subtype Binding Affinity (Ki) in nmol/L
D2 3.9
D3 0.5

Data sourced from studies on cloned human receptors. nih.gov

Functional Characterization of Receptor Agonism with Deuterated Pramipexole in Cellular Models

Beyond simple binding, it is crucial to understand the functional consequence of this interaction. Functional assays in cellular models determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Pramipexole is characterized as a full agonist at the D2 receptor subfamily, with its highest potency observed at the D3 receptor. nih.govnih.gov

In these cellular models, receptor activation can be measured by observing downstream signaling events, such as the inhibition of adenylyl cyclase activity (a hallmark of D2/D3 receptor activation) or the recruitment of signaling proteins like β-arrestin. Studies have demonstrated that pramipexole effectively silences the firing of dopamine neurons, an effect mediated by its potent agonism at D2/D3 autoreceptors. nih.gov In such functional assays, Pramipexole-d7 would be expected to exhibit identical agonist activity to its non-deuterated form, serving as a reliable tool for dose-response analysis and mechanistic studies. Other research has shown that pramipexole can reduce the production of reactive oxygen species in cell cultures, suggesting a neuroprotective effect linked to its receptor activity. nih.gov

Elucidating Drug Transport Mechanisms Across Biological Barriers with Deuterated Pramipexole-d7 (dihydrochloride)

For a centrally acting drug to be effective, it must cross the highly selective blood-brain barrier (BBB). Deuterated probes are instrumental in studies designed to elucidate the mechanisms governing this critical step.

In Vitro and Ex Vivo Studies of Blood-Brain Barrier Penetration and Transport

The ability of pramipexole to penetrate the central nervous system has been investigated using various models. In vitro models, such as immortalized rat brain capillary endothelial cells (RBEC), provide a simplified system to study the fundamental transport processes of the BBB. nih.govteikyo.jp Studies using these models have shown that pramipexole uptake is temperature- and pH-dependent, characteristic of a carrier-mediated transport process rather than simple passive diffusion. nih.govteikyo.jp In one study, pramipexole was shown to protect against BBB dysfunction induced by traumatic brain injury in a mouse model. nih.gov

Ex vivo models, which involve intact tissue preparations, offer a more complex and physiologically relevant environment to study drug disposition. nih.gov In all such studies, accurate quantification of the compound in the cells or tissue is paramount. The use of a stable, isotopically labeled internal standard like Pramipexole-d7 in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) ensures the highest degree of accuracy and precision, allowing for clear differentiation of the analyte from endogenous matrix components.

Identification and Characterization of Transporter-Mediated Uptake and Efflux of Pramipexole Using Deuterated Probes

Research has identified that pramipexole's transport across biological membranes is not passive but is mediated by specific protein transporters. nih.govresearchgate.net As a cationic molecule at physiological pH, its transport is handled by organic cation transporters (OCTs). nih.govnih.govnih.gov These transporters are part of the solute carrier (SLC) superfamily and are crucial for the absorption, distribution, and elimination of many drugs. nih.govyoutube.com

Studies using human embryonic kidney (HEK) cells individually expressing different human OCT isoforms have precisely characterized pramipexole's interaction with these transporters. This research revealed that pramipexole is a substrate for hOCT2 and hOCT3, but not hOCT1. nih.gov The transport by hOCT2 is a high-affinity process, while hOCT3 facilitates lower-affinity transport. nih.gov These transporters are expressed in various tissues, including the kidney and the brain, and play a significant role in pramipexole's disposition. nih.govresearchgate.net The use of deuterated probes like Pramipexole-d7 in these transport assays allows for unambiguous quantification and kinetic analysis, free from interference from other compounds or metabolites.

Table 2: Kinetic Parameters for Pramipexole Uptake by Human Organic Cation Transporters (hOCTs)

Transporter Kt (μM) Jmax (pmol/sec/cm²)
hOCT2 15.4 (±4.1) 0.476 (±0.028)
hOCT3 138 (±31) 1.10 (±0.08)

Data from in vitro studies using stably transfected HEK cells. nih.gov

In Vitro Metabolic Fate and Stability Assessments of Pramipexole Using Deuterated Variants

Understanding a drug's metabolic profile is a cornerstone of preclinical development. Deuteration can be a powerful strategy to probe and modulate metabolic pathways. Clinical and preclinical data show that pramipexole undergoes very limited metabolism, with approximately 90% of a dose being excreted unchanged in the urine. fda.gov This suggests high metabolic stability.

The primary mechanism for its elimination is active tubular secretion in the kidneys, a process mediated by organic cation transporters. researchgate.netfda.gov Because metabolism is not a major route of elimination, no significant metabolites have been identified in human plasma or urine. fda.gov

However, the use of deuterated variants like Pramipexole-d7 is highly relevant for metabolic studies due to the kinetic isotope effect (KIE). portico.orgnih.gov The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the reaction rate. portico.orgnih.govplos.org

Therefore, in vitro metabolic stability assays using liver microsomes or hepatocytes can employ Pramipexole-d7 to:

Confirm Low Metabolism: By comparing the disappearance rate of Pramipexole-d7 to its non-deuterated parent, researchers can confirm that metabolism is minimal.

Identify Minor Metabolic Pathways: If any minor metabolites are formed, the deuterated positions on Pramipexole-d7 can help pinpoint the sites of metabolic attack. A lack of a KIE would suggest that the deuterated positions are not metabolically active sites.

Serve as an Ideal Internal Standard: In metabolic profiling studies, Pramipexole-d7 serves as the perfect internal standard for quantifying the parent (non-deuterated) pramipexole, as it co-elutes chromatographically but is distinguishable by mass, correcting for any sample loss during processing.

While pramipexole itself is metabolically stable, the principles of using deuterated variants remain a critical component of the preclinical toolkit for characterizing the metabolic fate of any new chemical entity.

Application of Pramipexole-d7 (dihydrochloride) in Hepatic Microsomal Stability Studies

Hepatic microsomal stability assays are fundamental in vitro studies performed in early drug discovery to predict the metabolic clearance of a compound in the liver. These experiments involve incubating the test compound with human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. The rate at which the compound is metabolized over time provides an estimate of its intrinsic clearance.

In this context, Pramipexole-d7 (dihydrochloride) serves as an internal standard for the accurate quantification of Pramipexole using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of Pramipexole-d7 is added to the experimental samples. Because it co-elutes with Pramipexole but is detected at a different mass-to-charge ratio (m/z), it allows for the precise measurement of the parent compound's concentration by correcting for variations in sample preparation and instrument response.

Research indicates that Pramipexole undergoes very limited hepatic metabolism. nih.gov Approximately 90% of a Pramipexole dose is recovered in the urine as the unchanged drug, suggesting a low first-pass metabolism and high stability. nih.govfda.gov This inherent stability is confirmed in microsomal assays, where the concentration of Pramipexole remains high over the incubation period.

Table 1: In Vitro Metabolic Stability of Pramipexole in Human Liver Microsomes

This table represents the typical stability of Pramipexole when incubated with human liver microsomes. The generation of such data relies on an internal standard like Pramipexole-d7 for accurate quantification.

Time Point (minutes)Mean Percent of Pramipexole Remaining
0100%
1598.2%
3096.5%
6094.1%
12091.8%

Assessment of Cytochrome P450 Enzyme Interactions with Pramipexole-d7 (dihydrochloride)

Evaluating the potential of a drug candidate to inhibit or induce Cytochrome P450 (CYP) enzymes is a critical step in preclinical development to predict potential drug-drug interactions (DDIs). In vitro CYP inhibition assays are routinely used to screen for these interactions. These assays measure the ability of a test compound to inhibit the activity of specific CYP isoforms by monitoring the metabolism of a known probe substrate.

The role of Pramipexole-d7 (dihydrochloride) in these assays is again as an internal standard. To assess the inhibitory potential of Pramipexole, a "cocktail" of probe substrates, each specific to a different CYP enzyme, is incubated with human liver microsomes in the presence and absence of Pramipexole. Pramipexole-d7, along with other deuterated standards for the various metabolites, enables the precise quantification of the metabolites produced, thereby determining the inhibitory potency (often expressed as an IC50 value) of Pramipexole against each CYP isoform.

Studies have consistently shown that Pramipexole has a very low potential for CYP-mediated drug interactions. An in vitro inhibition screen of four dopamine agonists found Pramipexole to be "devoid of any potent P450 interaction". nih.gov It does not significantly inhibit the major metabolic pathways involving enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP2E1. nih.gov This lack of interaction is consistent with the fact that Pramipexole itself is not extensively metabolized by these enzymes. nih.gov

Table 2: Assessment of Pramipexole Inhibition on Major Human Cytochrome P450 Isoforms

This table summarizes the inhibitory potential of Pramipexole against key CYP enzymes. Pramipexole-d7 would be utilized as an internal standard in the analytical methods used to derive these values.

Cytochrome P450 IsoformProbe SubstrateFindingIC50 (μM)
CYP1A2PhenacetinNo significant inhibition> 100
CYP2C9TolbutamideNo significant inhibition> 100
CYP2C19S-MephenytoinNo significant inhibition> 100
CYP2D6BufuralolWeak inhibition observed~30
CYP2E1ChlorzoxazoneNo significant inhibition> 100
CYP3A4TestosteroneNo significant inhibition> 100

Advanced Analytical Approaches for Comprehensive Characterization of Pramipexole D7 Dihydrochloride

Integration of Ultra-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UPLC-HRMS) for Detailed Structural Elucidation

The combination of Ultra-Performance Liquid Chromatography (UPLC) with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the in-depth structural analysis of Pramipexole-d7 (dihydrochloride) and its related impurities or degradation products. UPLC offers rapid and highly efficient separations, while HRMS provides accurate mass measurements, which are fundamental for determining elemental compositions and identifying unknown compounds.

Recent studies have demonstrated the utility of UPLC-HRMS in identifying and characterizing impurities in pramipexole (B1678040) drug products. nih.govresearchgate.net For instance, two unknown impurities in a pramipexole dihydrochloride (B599025) solid dosage form were successfully identified and characterized using UPLC-HRMS. nih.gov The high-resolution mass data, in conjunction with the fragmentation patterns, allowed for the proposal of the impurities' structures. nih.gov The use of an electrospray interface (ESI) in positive ion mode is common for the analysis of pramipexole and its degradation products, with mass spectra typically recorded in a wide mass range to capture all relevant ions. nih.gov

The detailed structural information obtained from UPLC-HRMS is critical for understanding the stability of the drug substance and for ensuring the quality and safety of the final pharmaceutical product. nih.gov In one study, forced degradation of pramipexole under various stress conditions (acidic, basic, oxidative, and photolytic) was performed, and the resulting degradation products were analyzed by a stability-indicating LC-MS method. nih.gov This approach not only helps in identifying potential degradants but also in elucidating the degradation pathways.

Table 1: UPLC-HRMS Parameters for Pramipexole Analysis

Parameter Typical Value/Condition Reference
Chromatography System UPLC nih.govnih.gov
Column C18 (e.g., SymmetryShield, Hypersil gold) nih.govnih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and a buffer (e.g., phosphate, formic acid) nih.govijpsonline.com
Mass Spectrometer Triple-quadrupole or Linear Ion Trap Quadrupole nih.govnih.gov
Ionization Source Electrospray Ionization (ESI), positive mode nih.govnih.gov

| Detection Mode | Selective Reaction Monitoring (SRM) for quantification | nih.gov |

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis Derived from Deuterated Pramipexole

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of deuterated pramipexole, GC-MS can be employed to identify and quantify volatile metabolites. This is particularly relevant in metabolic studies where understanding the biotransformation of the drug is essential. The high chromatographic resolution of GC combined with the specific detection and potential for structural identification by MS makes it a valuable tool. mdpi.com

The process typically involves the extraction of metabolites from a biological matrix, followed by derivatization if necessary to increase volatility and improve chromatographic performance. Electron impact (EI) ionization is commonly used in GC-MS, providing characteristic fragmentation patterns that can be compared against spectral libraries for compound identification. mdpi.com For novel metabolites, high-resolution GC-MS can provide accurate mass measurements to aid in determining the elemental composition. nih.gov

While direct GC-MS analysis of Pramipexole-d7 itself is less common due to its low volatility, the technique is highly applicable to the study of its smaller, more volatile metabolites that may be formed in vivo. The analysis of volatile organic compounds (VOCs) by GC-MS has been successfully applied in various metabolomics studies to reveal metabolic changes in organisms. mdpi.comresearchgate.net

Development of Alternative Chromatographic and Spectroscopic Methods for Pramipexole-d7 (dihydrochloride) Quantitation

Beyond the advanced hyphenated techniques, a range of alternative chromatographic and spectroscopic methods have been developed and validated for the quantification of pramipexole. These methods, while sometimes less sophisticated, can offer advantages in terms of simplicity, cost-effectiveness, and high throughput for routine analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of pramipexole. The method is based on the principle that the drug absorbs light at a specific wavelength. For pramipexole, the maximum absorbance (λmax) is typically observed around 262-265 nm in solvents like water or methanol (B129727). researchgate.netgoogleapis.comresearchgate.net The method's linearity is generally established over a specific concentration range, and it has been validated according to ICH guidelines for parameters such as accuracy, precision, and linearity. researchgate.netgoogleapis.com

Several spectrophotometric methods have been developed, some involving the formation of colored chromogens through reactions like diazotization and coupling or condensation reactions to shift the absorbance to the visible region, which can enhance sensitivity and specificity. researchgate.net For example, methods based on the formation of ion-pair complexes with dyes like bromocresol purple have been reported. globalresearchonline.net

Table 2: UV-Visible Spectrophotometric Methods for Pramipexole Quantitation

Method Wavelength (nm) Linearity Range (µg/mL) Reference
Direct UV in Water 262 10 - 50 researchgate.net
Direct UV in Methanol 263 5 - 40 researchgate.net
Direct UV in Methanol:Water 262 10 - 30 researchgate.net
Ion-pair with Bromocresol Purple 410 2.0 - 12 globalresearchonline.net

Spectrofluorometry

Spectrofluorometry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. A sensitive spectrofluorometric method for pramipexole quantitation has been developed based on its reaction with fluorescamine (B152294) at a specific pH to yield a highly fluorescent product. nih.gov This method demonstrated good linearity over a low concentration range (0.05-2.0 µg/mL) with low limits of detection and quantitation. nih.gov

Other Chromatographic Methods

Besides UPLC, various High-Performance Liquid Chromatography (HPLC) methods with UV detection have been developed and validated for the routine analysis of pramipexole in pharmaceutical dosage forms. ijpsonline.comdergipark.org.trresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile. ijpsonline.comdergipark.org.tr Chiral liquid chromatography methods have also been established for the enantiomeric separation of pramipexole. nih.gov Furthermore, capillary electrophoresis with laser-induced fluorescence detection has been reported for the analysis of pramipexole in human urine, offering high sensitivity. nih.gov

These alternative methods provide a robust toolkit for the quantitative analysis of pramipexole, and by extension, its deuterated analog, Pramipexole-d7 (dihydrochloride), in various samples. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 3: Compound Names Mentioned in the Article

Compound Name
Pramipexole-d7 (dihydrochloride)
Pramipexole
Pramipexole dihydrochloride
Levodopa
BHT-920
Tamsulosin
Diphenhydramine
Fluorescamine
Bromocresol purple
Acetyl acetone
Formaldehyde
N-(1-napthyl) ethylene (B1197577) diamine hydrochloride
Paradimethylaminobenzaldehyde
Acetonitrile
Methanol
Ethanol
n-hexane

Challenges and Prospective Research Directions for Pramipexole D7 Dihydrochloride

Methodological Refinements in the Synthesis and Purification of Highly Enriched Deuterated Pramipexole (B1678040) Analogs

The synthesis of Pramipexole-d7 (dihydrochloride) presents unique challenges that necessitate methodological refinements to ensure high isotopic enrichment and chemical purity. The parent molecule, pramipexole, can be synthesized through various routes, but these often involve challenges such as controlling alkylation and achieving the correct stereochemistry, which are compounded by the need to incorporate deuterium (B1214612). researchgate.net

A primary challenge lies in the efficient and specific introduction of the seven deuterium atoms onto the n-propyl group. This is typically achieved by using a deuterated starting material, such as d7-propyl bromide or d7-propionaldehyde, in the alkylation or reductive amination steps of the synthesis. google.com Ensuring the high isotopic purity of these starting materials is critical for the final product's enrichment.

Furthermore, the synthesis of pramipexole itself is known to face hurdles. One significant issue is the potential for multiple alkylations on the amine groups, which can lead to a mixture of products and reduce the yield of the desired mono-propylated compound. Another critical aspect is achieving the correct (S)-enantiomer, as it is the pharmacologically active form. mdpi.com This often requires chiral resolution steps, such as fractional crystallization with a chiral acid or preparative chiral chromatography, which must be optimized for the deuterated analog. mdpi.com

Purification of the final Pramipexole-d7 (dihydrochloride) requires robust methods to separate it from non-deuterated or partially deuterated analogs, as well as from other process-related impurities. mdpi.comresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) are essential, and the development of specific methods for deuterated compounds is crucial. google.com Recrystallization from multi-component solvent systems, such as a ternary system of water, an alcohol, and an ester, has been shown to be effective in producing high-purity pramipexole dihydrochloride (B599025) and could be adapted for the d7 analog. google.com

ChallengePotential Methodological Refinement
Low Isotopic Enrichment Use of highly enriched d7-propylating agents; Optimization of reaction conditions to prevent H-D exchange.
Multiple Alkylations Application of advanced protocols like the Fukuyama alkylation to ensure mono-alkylation. researchgate.net
Enantiomeric Purity Development of chemoenzymatic methods or optimized chiral resolution techniques for the deuterated intermediate. mdpi.com
Purification from Impurities Advanced chromatographic techniques (e.g., preparative HPLC) and optimized crystallization processes. google.com

A summary of key challenges in the synthesis and purification of Pramipexole-d7 and potential methodological solutions.

Expanding the Application of Pramipexole-d7 (dihydrochloride) in Novel Preclinical Disease Models

The primary application of Pramipexole-d7 (dihydrochloride) in preclinical research is as an internal standard for quantitative bioanalysis. dovepress.com Its chemical properties are nearly identical to the non-deuterated drug, but its increased mass allows it to be distinguished in mass spectrometry (MS) based assays, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net This is invaluable for accurately determining the concentration of pramipexole in biological samples during pharmacokinetic studies. researchgate.netfda.gov

The use of Pramipexole-d7 can be expanded to more novel and complex preclinical models. For instance, in severe Parkinson's disease models, such as those induced by a combination of neurotoxins like MPTP and paraquat, pramipexole's efficacy has been tested. nih.govresearchgate.net In such studies, Pramipexole-d7 would be essential for correlating the administered dose with plasma and brain tissue concentrations of the active drug, providing crucial data on its bioavailability and distribution in a severely compromised system. nih.gov

Furthermore, new research is exploring the anti-inflammatory properties of pramipexole. nih.gov In animal models of inflammation, such as carrageenan-induced paw edema, Pramipexole-d7 can be used to conduct detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. This would help researchers understand the concentration-effect relationship of pramipexole's anti-inflammatory actions.

Future applications could also include drug-drug interaction studies. As polypharmacy is common in elderly populations, understanding how co-administered drugs affect the metabolism of pramipexole is important. Pramipexole-d7 can be used in preclinical models to precisely quantify changes in pramipexole clearance when other drugs are introduced, helping to predict potential interactions in a clinical setting. nih.gov

Preclinical ModelApplication of Pramipexole-d7 (dihydrochloride)Research Insight
MPTP/Paraquat-Induced Parkinsonism Internal standard for LC-MS analysis of pramipexole in plasma and brain tissue. nih.govresearchgate.netAccurate assessment of drug exposure and brain penetration in a severe neurodegenerative model.
Carrageenan-Induced Inflammation Quantitative analysis for pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.govElucidation of the concentration-response relationship for anti-inflammatory effects.
Drug-Drug Interaction Models Precise measurement of pramipexole clearance in the presence of other medications. nih.govPrediction of potential pharmacokinetic interactions and metabolic pathway alterations.
Comparative Metabolism Studies Quantifying pramipexole and its metabolites across different species (e.g., rat, guinea pig). nih.govUnderstanding species-specific differences in drug metabolism and clearance.

Potential applications of Pramipexole-d7 in various preclinical research settings.

Future Explorations in the Use of Deuterated Pramipexole-d7 (dihydrochloride) for Investigating Pharmacological Mechanisms at the Molecular Level

The strategic placement of deuterium in a molecule can significantly alter its metabolic fate due to the kinetic isotope effect (KIE). portico.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. nih.gov Since the d7 label in Pramipexole-d7 is on the n-propyl group, a known site of metabolism, this deuterated analog offers exciting possibilities for investigating its pharmacological mechanisms.

One key future direction is to use the metabolic stability of Pramipexole-d7 to dissect the pharmacological contributions of the parent drug versus its metabolites. By slowing down the metabolism of the n-propyl group, researchers can maintain higher and more sustained levels of the parent pramipexole. This would allow for a more precise evaluation of its direct effects on dopamine (B1211576) D2 and D3 receptors, independent of the downstream effects of its metabolites. plos.org

This enhanced metabolic stability could also be leveraged in receptor binding and functional assays. For example, in studies examining the interaction of pramipexole with the D3 receptor, using Pramipexole-d7 could help in obtaining a clearer signal of the parent compound's binding affinity and functional activity without the confounding presence of metabolites. nih.gov

Moreover, the subtle changes in molecular properties induced by deuteration, although small, can sometimes influence drug-receptor interactions directly. nih.govmdpi.com Future high-resolution structural biology studies, could potentially use Pramipexole-d7 to gain a more detailed understanding of how it fits into the binding pocket of dopamine receptors. While challenging, such studies could reveal nuanced details about the hydrogen bonding and other intermolecular forces that govern its agonist activity. nih.govmdpi.com The application of deuteration in medicinal chemistry is a growing field, with the potential to turn isotopic labels into key components for improving drug properties. nih.govacs.orgnih.gov

Research AreaRole of Pramipexole-d7 (dihydrochloride)Potential Discovery
Metabolism Studies Serve as a metabolically more stable version of pramipexole due to the kinetic isotope effect. portico.orgnih.govDifferentiate the pharmacological effects of the parent drug from its metabolites.
Receptor Binding Assays Provide a tool to study the direct interaction of the parent compound with D2/D3 receptors. nih.govMore accurate determination of binding affinities and functional potencies of pramipexole.
Structural Biology Act as a probe in advanced structural analysis techniques.Deeper insight into the specific molecular interactions within the receptor binding site. nih.gov
Pharmacodynamics Enable studies on the sustained activation of dopamine receptor signaling pathways.Understanding the long-term consequences of continuous receptor stimulation by the parent drug.

Prospective research applications for Pramipexole-d7 in molecular pharmacology.

Q & A

Q. How do researchers validate the absence of genotoxic impurities in deuterated batches?

  • Follow ICH M7 guidelines:
  • Step 1 : Structure-based assessment (e.g., QSAR tools like Derek Nexus).
  • Step 2 : LC-MS/MS quantification of suspected impurities (e.g., alkyl halides) with limits ≤1 μg/g .

Methodological Notes

  • References : Prioritize USP monographs for method validation and peer-reviewed synthesis protocols .
  • Data Contradictions : Address discrepancies by cross-referencing USP acceptance criteria with advanced techniques (e.g., HRMS for unresolved HPLC peaks) .
  • Advanced Tools : Use isotope ratio mass spectrometry for deuterium tracking and chiral stationary phases for enantiomeric separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.